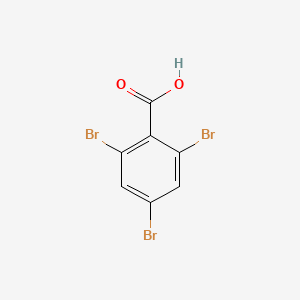

2,4,6-Tribromobenzoic acid

描述

Contextualization within Halogenated Aromatic Carboxylic Acids

Halogenated aromatic carboxylic acids are a class of organic compounds that feature a benzene (B151609) ring to which both a carboxyl group (-COOH) and one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are attached. rsc.orgnih.gov The presence and position of the halogen atoms significantly influence the electronic environment of the aromatic ring and the acidity of the carboxylic acid.

In the case of 2,4,6-tribromobenzoic acid, the three electron-withdrawing bromine atoms have a profound effect on its properties. They enhance the acidity of the carboxylic acid compared to non-halogenated benzoic acid. For instance, the pKa of this compound is 1.41 at 25°C, which is considerably lower than that of benzoic acid (pKa 4.2), indicating it is a much stronger acid. guidechem.com This increased acidity is a direct result of the inductive effect of the bromine atoms, which stabilizes the carboxylate anion.

These compounds undergo a variety of reactions, including electrophilic and nucleophilic substitutions, as well as decarboxylation. numberanalytics.comacs.org The halogen substituents can direct incoming groups to specific positions on the aromatic ring, a feature that is heavily exploited in organic synthesis. numberanalytics.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 633-12-5 |

| Molecular Formula | C₇H₃Br₃O₂ |

| Molecular Weight | 358.81 g/mol chemicalbook.comnih.gov |

| Appearance | White to off-white or pale yellow crystalline powder guidechem.comtcichemicals.comcymitquimica.com |

| Melting Point | 193.0 to 197.0 °C tcichemicals.com |

| pKa | 1.41 (at 25 °C) guidechem.com |

| Solubility | 3.5 g/L in water at 15 °C guidechem.com |

Significance in Organic Synthesis and Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its utility stems from the reactivity of both the carboxylic acid group and the brominated aromatic ring. The carboxylic acid can be converted into a variety of functional groups, such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. numberanalytics.com

The bromine atoms on the ring can participate in various coupling reactions, such as Suzuki and Heck reactions, which are powerful methods for forming carbon-carbon bonds. This allows for the construction of intricate molecular architectures. Furthermore, the bromine atoms can be replaced by other functional groups through nucleophilic aromatic substitution reactions, offering another avenue for synthetic diversification. rsc.org

In the realm of pharmaceutical development, halogenated compounds are of great interest. The introduction of bromine atoms into a molecule can modulate its biological activity, metabolic stability, and pharmacokinetic properties. While direct therapeutic applications of this compound are not prominent, its role as a precursor to other pharmaceutically relevant structures is significant. chemimpex.com For example, its derivatives are investigated for potential applications, and the core structure can be found in more complex molecules with biological activity. chemimpex.com A related compound, 3-Hydroxy-2,4,6-tribromobenzoic acid, is noted as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. chemimpex.com

The decarboxylation of certain benzoic acid derivatives is a key step in the synthesis of various aromatic compounds. numberanalytics.com For instance, the decarboxylation of 2,4,6-trinitrobenzoic acid yields 1,3,5-trinitrobenzene, a compound used in the synthesis of certain dyes and pharmaceuticals. numberanalytics.com Similarly, this compound can undergo decarboxylation under specific conditions to yield 1,3,5-tribromobenzene (B165230). google.comknowledgebin.org

Historical Overview of Research and Development

Research into this compound and its synthesis dates back to the late 19th and early 20th centuries. Early methods for its preparation included the deamination of 3-amino-2,4,6-tribromobenzoic acid and the hydrolysis of 2,4,6-tribromobenzonitrile. orgsyn.org Another historical method involved the oxidation of 2,4,6-tribromotoluene. orgsyn.org

A significant advancement in its synthesis was the development of a method by Coleman and Talbot for the preparation of 2,4,6-tribromoaniline (B120722), which could then be converted to the desired acid. orgsyn.org A later modification of a method by Bunnett, Robison, and Pennington provided a more refined route to this compound. orgsyn.org This procedure involves the bromination of m-aminobenzoic acid to produce 3-amino-2,4,6-tribromobenzoic acid, followed by a deamination reaction using sodium nitrite (B80452) and hypophosphorous acid in a sulfuric acid medium. chemicalbook.comorgsyn.org This multi-step synthesis highlights the classic techniques of aromatic chemistry that were instrumental in making such compounds available for further study. researchgate.net

The continued interest in this compound is driven by the ongoing need for versatile building blocks in organic synthesis and the exploration of new synthetic methodologies.

Structure

3D Structure

属性

IUPAC Name |

2,4,6-tribromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVMJSHEGZYRQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289216 | |

| Record name | 2,4,6-Tribromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-12-5 | |

| Record name | 633-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tribromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tribromobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reaction Methodologies of 2,4,6 Tribromobenzoic Acid

Established Synthetic Pathways

Traditional methods for synthesizing 2,4,6-Tribromobenzoic acid rely on foundational organic reactions, including bromination, hydrolysis, oxidation, and deamination. These pathways have been documented in chemical literature and provide reliable routes to the target compound. orgsyn.orgorgsyn.org

The direct bromination of benzoic acid itself is challenging for achieving the specific 2,4,6-trisubstituted pattern. However, using precursors with activating groups that direct the incoming bromine atoms to the desired ortho and para positions is a common strategy. A notable example involves the use of m-aminobenzoic acid as a starting material. orgsyn.org The amino group activates the ring and directs the bromine to the 2, 4, and 6 positions. This process typically involves treating the aminobenzoic acid with bromine in a suitable solvent system, such as hydrochloric acid and water. orgsyn.org Efficient stirring and cooling are crucial during this stage to ensure a high-quality product. orgsyn.org The resulting intermediate, 3-Amino-2,4,6-tribromobenzoic acid, can then be converted to the final product via deamination. orgsyn.org

Another approach is the bromination of 3-hydroxybenzoic acid using reagents like hydrobromic acid and potassium bromate (B103136), which avoids the use of elemental bromine.

| Precursor | Brominating Agent(s) | Key Intermediate | Reference |

|---|---|---|---|

| m-Aminobenzoic acid | Bromine (Br₂) in HCl/H₂O | 3-Amino-2,4,6-tribromobenzoic acid | orgsyn.org |

| 3-Hydroxybenzoic acid | Hydrobromic acid (HBr), Potassium bromate (KBrO₃) | 2,4,6-Tribromo-3-hydroxybenzoic acid |

The hydrolysis of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This compound can be prepared through the hydrolysis of 2,4,6-tribromobenzonitrile. orgsyn.orgorgsyn.org This reaction is typically carried out under aqueous basic conditions, for instance, using sodium hydroxide (B78521) at elevated temperatures, followed by acidification to precipitate the carboxylic acid. This method is a reliable pathway, contingent on the availability of the corresponding nitrile precursor. orgsyn.org

Oxidation of an alkyl side-chain on an aromatic ring is a classic method for preparing benzoic acids. This compound can be synthesized by the oxidation of 2,4,6-tribromotoluene. orgsyn.orgorgsyn.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or dichromate can be employed for this transformation. wikipedia.org Similarly, related derivatives such as 2,4,6-tribromobenzyl chloride and 2,4,6-tribromobenzaldehyde (B1640386) can also be oxidized to yield the desired carboxylic acid. orgsyn.orgorgsyn.org The choice of oxidizing agent and reaction conditions is critical to ensure complete conversion of the side chain without degrading the aromatic ring.

| Precursor | Typical Oxidizing Agent | Reference |

|---|---|---|

| 2,4,6-Tribromotoluene | Potassium permanganate (KMnO₄) | orgsyn.org |

| 2,4,6-Tribromobenzaldehyde | Potassium permanganate (KMnO₄) | orgsyn.orgorgsyn.org |

| 2,4,6-Tribromobenzyl chloride | Not specified | orgsyn.orgorgsyn.org |

The deamination of an aromatic amine, specifically the replacement of an amino group with a hydrogen atom, is a key step in a well-documented synthetic route to this compound. orgsyn.org This method often begins with the bromination of m-aminobenzoic acid to form 3-Amino-2,4,6-tribromobenzoic acid. orgsyn.org The subsequent deamination is a two-step process. First, the amino group is converted into a diazonium salt using sodium nitrite (B80452) in a strong acid medium (e.g., sulfuric acid) at low temperatures (-10° to -15° C). orgsyn.orgchemicalbook.com The diazonium salt is then reduced, typically using hypophosphorous acid, which replaces the diazonium group with a hydrogen atom. orgsyn.orgchemicalbook.com This procedure, a modification of the Bunnett-Robison-Pennington method, yields the final this compound in good yields (70-80%). orgsyn.org

Advanced and Green Synthesis Approaches

In recent years, the focus of chemical synthesis has shifted towards developing more efficient, sustainable, and environmentally friendly processes. rsc.org This has led to the exploration of advanced catalytic methods for constructing complex molecules.

Transition metal-catalyzed C-H activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. rsc.orghilarispublisher.com These strategies offer a more atom- and step-economical alternative to traditional multi-step syntheses that often require pre-functionalization or the use of protecting groups. researchgate.netresearchgate.net For the synthesis of highly substituted aromatics like this compound, classical methods can be lengthy. researchgate.net

Catalysts based on transition metals such as palladium, rhodium, and ruthenium can selectively cleave specific C-H bonds, enabling the introduction of new functional groups. hilarispublisher.comnih.gov While a specific protocol for the direct C-H tribromination of benzoic acid to this compound is not yet standard, the principles of C-H activation represent a frontier in synthetic chemistry. rsc.org The development of such a method would bypass the need for precursors like m-aminobenzoic acid and the subsequent deamination step, aligning with the goals of green chemistry by reducing reaction steps and waste generation. rsc.orgbohrium.com

Carbene-Catalyzed Cycloaddition Reactions for Substituted Benzene (B151609) Cores

A modern and efficient strategy for constructing substituted benzene rings, such as the core of this compound, involves organocatalytic formal [3+3] cycloaddition reactions. researchgate.net This approach builds the benzene framework from non-aromatic precursors rather than relying on the functionalization of a pre-existing ring. N-Heterocyclic carbenes (NHCs) are powerful organocatalysts for this type of transformation.

The general mechanism involves the reaction of an α,β-unsaturated aldehyde with the NHC catalyst to form a Breslow intermediate. This intermediate then undergoes oxidation to generate a reactive α,β-unsaturated acyl azolium species. This species can then react with a suitable three-carbon partner, such as an unsaturated ketone, in a formal [3+3] cycloaddition cascade to build the highly substituted benzene ring. researchgate.net This method is notable for its high efficiency and atom economy. Research has demonstrated the synthesis of various multi-functionalized arenes with good to excellent yields using this strategy.

| Reactant A (Aldehyde) | Reactant B (Enone/Other) | Catalyst System | Product Type | Yield |

|---|---|---|---|---|

| α,β-Unsaturated Aldehyde | Unsaturated Ketone | NHC catalyst, Oxidant | Highly Substituted Benzene | Good to Excellent |

| β-Methyl Enal | Activated Enone | NHC catalyst, Oxidative Conditions | Multi-functionalized 2-phenylbenzothiazoles | Good to Excellent |

Flow Chemistry Applications in Synthesis

Flow chemistry, utilizing microreactors or continuous flow systems, offers significant advantages for the synthesis of halogenated aromatic compounds, including improved safety, efficiency, and scalability. This technology is particularly well-suited for hazardous reactions like bromination, which often involve toxic reagents and are highly exothermic. rsc.orgresearchgate.net

For the synthesis of compounds like this compound, which involves distinct bromination and deamination steps, flow chemistry can be applied to each stage.

Bromination in Flow: Continuous flow reactors allow for the safe use of molecular bromine (Br₂) or in-situ generated brominating agents like KOBr (from KBr and an oxidant). nih.gov The small volume and high surface-area-to-volume ratio of microreactors enable precise temperature control, mitigating the risks of runaway reactions. researchgate.net Reactant streams are pumped and mixed, and the residence time in the reactor can be precisely controlled to optimize for high conversion and selectivity, minimizing the formation of organobromide side products. nih.gov

Sandmeyer Reactions in Flow: The diazotization step, a key part of the Sandmeyer reaction used for deamination, involves unstable diazonium salt intermediates. Performing this reaction in a continuous flow system enhances safety by minimizing the accumulation of these potentially explosive intermediates. researchgate.net The amine can be diazotized in one reactor module and the resulting stream immediately telescoped into a second module for the subsequent deamination or substitution reaction, offering a safer and more efficient process compared to batch methods. researchgate.netresearchgate.net

A patent describes a continuous synthesis system for halogenated benzoic acid compounds using microreactors, highlighting the reduction of safety risks and improvement in reaction efficiency for industrial-scale production. google.com

Mechanistic Studies of Synthetic Transformations

The synthesis of this compound is a classic example of multi-step organic synthesis that involves fundamental reaction mechanisms, including electrophilic aromatic substitution and nucleophilic displacement.

Electrophilic Aromatic Substitution Mechanisms

The traditional synthesis of this compound typically begins with an electrophilic aromatic substitution (EAS) reaction. A common starting material is m-aminobenzoic acid. orgsyn.org The mechanism proceeds as follows:

Activation and Direction: The amino group (-NH₂) is a powerful activating group and an ortho, para-director. In a strong acidic medium (e.g., hydrochloric acid), it protonates to the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. However, a dynamic equilibrium exists, and the small amount of the free amine form is so highly activated that it rapidly undergoes substitution. The carboxylic acid group (-COOH) is a deactivating, meta-directing group. The powerful activating effect of the amino group overrides the directing effect of the carboxyl group.

Generation of Electrophile: Molecular bromine (Br₂) is used as the bromine source.

Nucleophilic Attack: The electron-rich benzene ring of m-aminobenzoic acid acts as a nucleophile, attacking the electrophilic bromine. The amino group directs the incoming bromine electrophiles to the two ortho positions (C2 and C6) and the para position (C4) relative to itself.

Aromatization: A base (like water) removes a proton from the intermediate carbocation (arenium ion) at each substitution site, restoring the aromaticity of the ring.

This sequence results in the formation of 3-amino-2,4,6-tribromobenzoic acid, where three bromine atoms have been installed at the positions activated by the amine. orgsyn.org

Nucleophilic Displacement Reactions

Following bromination, the amino group, having served its purpose as a directing group, is removed via a nucleophilic displacement reaction, specifically a deamination process that is a variation of the Sandmeyer reaction. wikipedia.org

Diazotization: The intermediate, 3-amino-2,4,6-tribromobenzoic acid, is treated with sodium nitrite (NaNO₂) in a strong, cold acid solution (e.g., sulfuric acid) at temperatures between -10°C and -5°C. orgsyn.orgchemicalbook.com This generates nitrous acid (HNO₂) in situ, which reacts with the aromatic amino group to form a diazonium salt (Ar-N₂⁺). This transformation converts the amino group into an excellent leaving group (dinitrogen gas, N₂).

Reductive Displacement (Deamination): The diazonium salt is then reduced, typically using hypophosphorous acid (H₃PO₂). orgsyn.orgmasterorganicchemistry.com This reaction proceeds via a radical mechanism. The diazonium salt is reduced, leading to the loss of N₂ gas and the formation of an aryl radical. This radical then abstracts a hydrogen atom from the hypophosphorous acid to yield the final product, this compound, effectively replacing the amino group with a hydrogen atom. wikipedia.orgmasterorganicchemistry.com

Role of Catalysts and Reaction Conditions

The success of the synthesis of this compound is highly dependent on the careful control of catalysts and reaction conditions at each step.

For the initial electrophilic bromination , the reaction is typically performed in an aqueous acidic solution (e.g., HCl). orgsyn.org While a Lewis acid catalyst like FeBr₃ is often used for brominating less activated rings, the high reactivity of the amine-substituted ring means a catalyst is not strictly necessary. Temperature control, typically cooling with an ice bath, is important to manage the exothermic nature of the reaction. orgsyn.org

The subsequent diazotization and deamination steps are critically sensitive to reaction conditions.

| Reagent/Condition | Role | Typical Specification | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Provides the acidic medium for diazotization. | Concentrated, pre-cooled | orgsyn.org, chemicalbook.com |

| Sodium Nitrite (NaNO₂) | Reacts with acid to form the diazotizing agent (HNO₂). | Added in small portions to control the reaction. | orgsyn.org, chemicalbook.com |

| Hypophosphorous Acid (H₃PO₂) | Reducing agent for the removal of the diazonium group. | 50% solution | orgsyn.org, chemicalbook.com |

| Temperature | Crucial for the stability of the diazonium salt. | Maintained between -15°C and 5°C. | orgsyn.org |

| Solvent | Dissolves the brominated intermediate for the reaction. | Glacial Acetic Acid | orgsyn.org, chemicalbook.com |

The low temperatures are essential because aryl diazonium salts are thermally unstable and can decompose or undergo unwanted side reactions if the temperature rises. orgsyn.org The use of hypophosphorous acid is a specific choice for reductive deamination; other Sandmeyer reactions would use copper(I) salts (e.g., CuBr, CuCl) to displace the diazonium group with a halide, but here the goal is replacement with hydrogen. wikipedia.org

Chemical Reactivity and Derivatization Strategies for 2,4,6 Tribromobenzoic Acid

Carboxylic Acid Functional Group Reactivity

The primary reactions of 2,4,6-tribromobenzoic acid involve the carboxylic acid moiety. However, classical reactions are often impeded by the steric bulk of the ortho-bromo substituents, necessitating specialized or more forceful reaction conditions compared to unsubstituted benzoic acid.

The esterification of this compound is notably challenging due to steric hindrance. The two ortho-bromine atoms physically block the approach of an alcohol molecule to the carboxylic acid's carbonyl carbon. Consequently, standard acid-catalyzed Fischer esterification methods, which are effective for many other carboxylic acids, are generally inefficient for this compound and other similarly hindered 2,6-disubstituted benzoic acids.

Research on similarly hindered acids, such as 2,4,6-trimethylbenzoic acid (mesitoic acid), has shown that esterification can be achieved under specific conditions that circumvent the steric issue. One successful method involves dissolving the acid in 100% sulfuric acid to form an acylium ion intermediate, which is then quenched with a cold alcohol. This suggests a different mechanism from the typical acid-catalyzed esterification. Other modern synthetic methods have been developed to facilitate the esterification of sterically demanding substrates. These often involve activating the carboxylic acid to make it a better electrophile or using coupling agents. For instance, the use of triphenylphosphine (B44618) dihalides in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) has proven effective for esterifying hindered acids with various alcohols, including bulky tertiary alcohols. chem-soc.si Another strategy involves the in-situ formation of benzotriazole (B28993) esters, which act as efficient intermediates for reaction with tertiary alcohols. researchgate.net While direct studies on this compound are not widely published, these methods represent the most promising strategies for synthesizing its ester derivatives.

Table 1: Potential Esterification Strategies for Sterically Hindered this compound

| Method | Reagents | Mechanism/Principle | Suitability for Hindered Acids |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Acid-catalyzed nucleophilic acyl substitution. | Low; severely hindered by ortho-substituents. |

| Acylium Ion Formation | 100% H₂SO₄, then cold Alcohol | Formation of a highly reactive acylium ion intermediate. | High; effective for hindered acids like mesitoic acid. |

| Triphenylphosphine Dihalide | PPh₃X₂ (X=Br, I), DMAP, Alcohol | In-situ conversion of the acid to a highly reactive phosphonium (B103445) ester intermediate. | High; effective for both hindered acids and alcohols. chem-soc.si |

| Benzotriazole Esters | HOBt, EDC, DMAP, Alcohol | In-situ formation of a reactive benzotriazole ester intermediate. | High; successfully used for esterification with tertiary alcohols. researchgate.net |

Similar to esterification, the direct amidation of this compound with an amine is difficult due to steric hindrance. The more common and effective strategy is a two-step process. First, the carboxylic acid is converted into its more reactive acid chloride derivative, 2,4,6-tribromobenzoyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a much stronger electrophile and readily reacts with a wide range of primary and secondary amines to form the corresponding amide, 2,4,6-tribromobenzamide.

The existence of various substituted 2,4,6-trihalogenobenzamides is confirmed in the patent literature, highlighting their accessibility as synthetic targets. google.com For example, 3-hydroxy-2,4,6-tribromobenzamide has been synthesized, demonstrating that the amidation pathway is viable for producing complex derivatives. prepchem.com

Table 2: Synthesis and Examples of this compound Amides

| Derivative Name | Molecular Formula | Precursor Reactants | Notes |

|---|---|---|---|

| 2,4,6-Tribromobenzamide | C₇H₄Br₃NO | 2,4,6-Tribromobenzoyl chloride, Ammonia | The parent amide of the series. |

| 3-Hydroxy-2,4,6-tribromobenzamide | C₇H₄Br₃NO₂ | 3-Hydroxy-2,4,6-tribromobenzoic acid (via its acid chloride), Ammonia | Demonstrates compatibility with other functional groups. prepchem.com |

| 3-Substituted-2,4,6-tribromobenzamides | Variable | 3-Substituted-2,4,6-tribromobenzoyl chlorides, Various amines | A class of compounds explored for various applications. google.com |

Decarboxylation, the removal of the carboxyl group and release of carbon dioxide (CO₂), is a significant reaction pathway for certain benzoic acid derivatives. The ease of this reaction is highly dependent on the stability of the carbanion intermediate formed upon loss of CO₂. For 2,4,6-trinitrobenzoic acid, decarboxylation occurs readily upon gentle heating because the three powerful electron-withdrawing nitro groups effectively stabilize the negative charge on the resulting 1,3,5-trinitrophenyl carbanion. google.com

By analogy, this compound is expected to undergo decarboxylation to yield 1,3,5-tribromobenzene (B165230). While the three bromine atoms are also electron-withdrawing and will stabilize the intermediate aryl carbanion, their effect is less pronounced than that of nitro groups. Therefore, the decarboxylation of this compound typically requires more forcing conditions, such as high temperatures. This reaction provides a potential synthetic route to symmetrically substituted 1,3,5-tribromobenzene, a valuable precursor for C₃-symmetric molecules used in materials science, such as covalent organic frameworks. wikipedia.org The most common synthesis of 1,3,5-tribromobenzene, however, involves the diazotization and reduction of 2,4,6-tribromoaniline (B120722). wikipedia.orgchemicalbook.com

Aromatic Ring Reactivity and Substitutions

There is a lack of published research detailing the direct further halogenation (e.g., bromination or chlorination) of this compound. This is likely because the ring is too deactivated to react under standard electrophilic halogenation conditions. Any attempt to force the reaction with stronger Lewis acids and harsher conditions would risk promoting decarboxylation or other side reactions. The synthesis of more highly halogenated benzoic acids typically proceeds through alternative, multi-step synthetic routes rather than by direct substitution onto a pre-existing tribrominated ring.

Similar to halogenation, the direct nitration of this compound is not a synthetically viable reaction. The combination of steric hindrance and severe electronic deactivation of the ring presents a formidable barrier to electrophilic attack by the nitronium ion (NO₂⁺).

To gauge the reactivity of the ring system, one can examine the reactivity of its decarboxylated product, 1,3,5-tribromobenzene. Studies have shown that the nitration of 1,3,5-tribromobenzene requires very harsh conditions, such as a mixture of fuming nitric acid and concentrated or fuming sulfuric acid, to introduce nitro groups onto the ring. dtic.mil Even under these conditions, the reaction can lead to a mixture of dinitrated and trinitrated products, demonstrating the ring's low reactivity. Given that this compound is even more deactivated due to the presence of the carboxyl group, it can be concluded that its direct nitration is not a practical derivatization strategy.

Amination and Reduction of Bromo-Substituents

The bromo-substituents of this compound and its derivatives can undergo amination, although this transformation often requires specific catalysts. For instance, the displacement of bromide ions by an amino group (NH₂⁻) can be facilitated by the use of cuprous bromide catalysts, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. This approach allows for the introduction of amino functionalities, which can be valuable for further synthetic modifications.

A significant related reaction involves the reduction of the diazonium salt derived from an amino-substituted tribromobenzoic acid. lumenlearning.com A common synthetic route to this compound itself starts from 3-aminobenzoic acid. orgsyn.org This precursor is first brominated to yield 3-amino-2,4,6-tribromobenzoic acid. orgsyn.org The amino group is then removed through diazotization with sodium nitrite (B80452) in an acidic medium, followed by reduction, typically with hypophosphorous acid (H₃PO₂). lumenlearning.comorgsyn.orgchemicalbook.com This two-step process effectively replaces the amino group with a hydrogen atom, yielding the final this compound. lumenlearning.com This highlights the utility of the amino group as a directing group for bromination, which can then be removed. lumenlearning.com

Reductive amination is a broader synthetic strategy used to form substituted amines from aldehydes or ketones. masterorganicchemistry.comorganic-chemistry.org While not a direct reaction on the bromo-substituents of this compound, it represents a key method for creating C-N bonds in organic synthesis. masterorganicchemistry.com This reaction typically involves the formation of an imine intermediate, which is then reduced using agents like sodium borohydride (B1222165) (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atoms on the this compound ring are amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.orgrsc.orgrsc.org These reactions vastly expand the synthetic utility of the tribrominated scaffold.

Suzuki Reaction

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgdiva-portal.org The general mechanism involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.orglibretexts.orgdiva-portal.org

While direct studies on this compound are not extensively detailed, research on the closely related 2,4,6-tribromoaniline demonstrates the feasibility of this transformation. In one study, 2,4,6-tribromoaniline was successfully coupled with various aryl boronic acids using a Pd(OAc)₂ catalyst in an aqueous DMF solution, yielding mono-, bis-, and tris-aryl-substituted aniline (B41778) derivatives. researchgate.net This suggests that this compound could similarly undergo selective or exhaustive Suzuki coupling under appropriate conditions, allowing for the introduction of one or more aryl or vinyl groups. The reactivity of the bromo groups can be influenced by their position and the reaction conditions.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful method for C(sp²)–C(sp²) bond formation. researchgate.net The catalytic cycle typically involves oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.orglibretexts.org

The Heck reaction has been widely applied in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. rug.nl For example, it is a key step in the production of the anti-inflammatory drug Naproxen and the sunscreen agent 2-ethylhexyl p-methoxycinnamate. rug.nl Given the presence of multiple bromo-substituents, this compound could serve as a precursor for creating complex poly-alkenylated aromatic structures through sequential or controlled Heck couplings.

Sonogashira Reaction

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. organic-chemistry.orglibretexts.org The reaction proceeds under mild conditions and is highly tolerant of various functional groups, making it extremely useful in organic synthesis. wikipedia.org

The reactivity of aryl halides in the Sonogashira coupling generally follows the trend I > Br > Cl, which allows for selective reactions on polyhalogenated substrates. libretexts.org This selectivity could be exploited with this compound to achieve stepwise alkynylation. The resulting arylalkynes and conjugated enynes are valuable intermediates in the synthesis of pharmaceuticals and advanced materials. wikipedia.orglibretexts.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Key Features |

|---|---|---|---|---|

| Suzuki | Organoboron compound (e.g., Ar-B(OH)₂) | Pd(0) complex + Base | C(sp²)–C(sp²) | Tolerant to many functional groups; non-toxic boron reagents. libretexts.orgnih.gov |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst + Base | C(sp²)–C(sp²) | Forms substituted alkenes; often with high trans selectivity. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) complex + Cu(I) co-catalyst + Base | C(sp²)–C(sp) | Mild reaction conditions; creates arylalkynes. wikipedia.orglibretexts.org |

Formation of Complex Molecular Architectures

Synthesis of Heterocyclic Compounds Incorporating the this compound Moiety

The functional groups of this compound and its derivatives can be utilized to construct more complex, multi-ring systems. While direct examples starting from this compound are sparse in the provided literature, analogous chemistry with the structurally similar 2,4,6-trinitrobenzoic acid (TNBA) provides a strong precedent. TNBA and its derivatives serve as precursors for synthesizing polyfunctional heteroaromatic compounds. arkat-usa.org For instance, the amide of TNBA can be prepared and subsequently used in cyclization reactions. arkat-usa.org A general approach involves the transformation of a functional group on the ring, followed by intramolecular substitution of an ortho-nitro group to form a new ring. arkat-usa.org

A similar strategy could be envisioned for this compound. The carboxylic acid group could be converted to an amide, which could then participate in an intramolecular cyclization by displacing an ortho-bromine atom, potentially mediated by a copper or palladium catalyst. Furthermore, the cross-coupling reactions discussed previously (Suzuki, Heck, Sonogashira) can be employed in a domino fashion to first introduce a side chain that subsequently cyclizes onto the aromatic core. For example, a Sonogashira coupling could introduce an alkyne which then undergoes an intramolecular reaction to form a benzofuran (B130515) or other heterocyclic system. organic-chemistry.org

Polymerization and Material Science Applications (e.g., Flame Retardant Additives)

Halogenated compounds, particularly those containing bromine, are widely used as flame retardants in polymers. canada.ca They function by interrupting the combustion cycle in the gas phase. Upon heating, the C-Br bonds cleave, releasing bromine radicals which can scavenge the high-energy H• and OH• radicals that propagate the fire, thus quenching the flame.

This compound and its derivatives are potential candidates for use as reactive or additive flame retardants. As an additive, the compound is physically blended into the polymer matrix. Derivatives of tribromobenzoic acid, such as 3-hydroxy-2,4,6-tribromobenzoic acid, are noted for their role as flame retardant additives in polymers, enhancing safety by reducing flammability. netascientific.com The high bromine content by weight of these molecules makes them efficient in this role.

In a reactive approach, the molecule can be chemically incorporated into the polymer backbone. For example, a derivative of this compound containing a hydroxyl or amino group could be used as a monomer or co-monomer in the synthesis of polyesters or polyamides, permanently integrating the flame-retardant properties into the material. A patent describes the use of this compound in the preparation of flame-retardant polystyrene, indicating its utility in polymerization processes. justia.com Boron-containing compounds are also known flame retardants, sometimes used synergistically with halogenated ones. nih.gov

Derivatization for Enhanced Analytical Detection

Charge Reversal Derivatization for Mass Spectrometry

The sensitive detection and quantification of carboxylic acids like this compound in complex biological or environmental samples can be challenging, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS). longdom.org Carboxylic acids are typically analyzed in negative ion mode, which can suffer from lower ionization efficiency and sensitivity compared to positive ion mode. nih.gov

Charge reversal derivatization is a powerful strategy to overcome this limitation. longdom.org This technique involves chemically modifying the carboxylic acid group with a reagent that contains a permanently positively charged moiety. nih.gov This "reverses" the charge of the analyte, allowing for highly sensitive detection in the positive ion mode of the mass spectrometer. longdom.org

A common class of reagents for this purpose includes those with a quaternary ammonium (B1175870) or pyridinium (B92312) group. For example, dimethylaminophenacyl bromide (DmPABr) reacts with carboxylic acids to form esters, introducing a dimethylamino group that is readily protonated. longdom.org Another reagent, N-(4-aminomethylphenyl)pyridinium (AMPP), attaches a permanent positive charge via an amide linkage. nih.gov This derivatization not only enhances ionization efficiency by tens to thousands of times but also improves chromatographic separation on reverse-phase columns due to the addition of a bulky, nonpolar group. longdom.orgnih.gov While not specifically documented for this compound, this established technique is directly applicable and would significantly improve its limit of detection in trace analysis.

| Reagent | Functional Group Targeted | Charged Moiety Introduced | Benefit |

|---|---|---|---|

| Dimethylaminophenacyl Bromide (DmPABr) | Carboxylic acid | Dimethylamino group (protonated) | Reverses polarity for positive mode MS, enhances sensitivity. longdom.org |

| N-(4-aminomethylphenyl)pyridinium (AMPP) | Carboxylic acid | Pyridinium (permanent positive charge) | Significant (10- to 60,000-fold) increase in sensitivity. nih.gov |

Derivatization for Improved Chromatographic Separation

The analysis of this compound by chromatographic methods, particularly gas chromatography (GC), often necessitates chemical derivatization. As a carboxylic acid, its polarity can lead to undesirable chromatographic behavior, such as broad, asymmetrical peaks, which results in poor detection limits and reproducibility. colostate.edu Derivatization is a procedural technique that modifies the functional group of an analyte to improve its properties for analysis. researchgate.net The primary goals of derivatizing this compound are to increase its volatility and reduce its polarity by replacing the active hydrogen of the carboxylic acid group. researchgate.netweber.hu This transformation yields a derivative that is more amenable to separation and detection. researchgate.net

Derivatization for Gas Chromatography (GC)

For GC analysis, converting polar compounds like this compound into less polar, more volatile derivatives is crucial for obtaining sharp, symmetrical peaks and achieving elution at reasonable temperatures without thermal degradation. colostate.eduresearchgate.net The main strategies involve alkylation (specifically esterification) and silylation. colostate.eduresearch-solution.com

Alkylation (Esterification): This is a widely used method for derivatizing carboxylic acids. research-solution.com The process converts the carboxylic acid into an ester, which is significantly more volatile. The most common form is methyl esterification. colostate.eduhplc.eu Various reagents can accomplish this; for instance, reacting the acid with an alcohol like methanol (B129727) in the presence of an acid catalyst (e.g., gaseous HCl, BCl₃, or SOCl₂) is a common approach. colostate.edu Another reagent, pentafluorobenzyl bromide (PFBBr), can be used to form esters that are highly responsive to electron capture detectors (ECD), thereby enhancing sensitivity. research-solution.com

Silylation: This is another universal derivatization method for compounds containing active hydrogens, including carboxylic acids. colostate.edu The reaction converts the carboxyl group into a silyl (B83357) ester, such as a trimethylsilyl (B98337) (TMS) derivative. colostate.edujfda-online.com These derivatives are typically more volatile and thermally stable. A common silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). research-solution.com

| Derivatization Type | Reagent Class | Example Reagent | Resulting Derivative | Chromatographic Benefit |

|---|---|---|---|---|

| Alkylation (Esterification) | Alcohols with Acid Catalyst | Methanol / HCl | Methyl Ester | Increases volatility, improves peak shape. colostate.eduhplc.eu |

| Alkylation (Esterification) | Haloalkanes | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | Increases volatility and enhances sensitivity for Electron Capture Detection (ECD). research-solution.com |

| Silylation | Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester | Increases volatility and thermal stability, improves peak shape. colostate.eduresearch-solution.comjfda-online.com |

Derivatization for High-Performance Liquid Chromatography (HPLC)

While HPLC can often analyze carboxylic acids directly without derivatization, the process can be employed to enhance detection sensitivity or improve separation, particularly when coupled with mass spectrometry (LC-MS). hplc.eunih.gov For complex carboxylic acids, derivatization of the carboxyl group can significantly improve the analytical performance. nih.gov

An interesting consideration in the HPLC analysis of acids is the potential for unintended derivatization. The use of acidified methanol as a component of the mobile phase in reversed-phase liquid chromatography (RPLC) can lead to the slow esterification of the analyte in the solvent bottle. chromatographyonline.com This formation of methyl esters from a compound like this compound and methanol can alter the analyte's retention time and affect the selectivity of the separation over time. chromatographyonline.com For targeted derivatization to enhance detection, especially in LC-MS/MS, various reagents are used, though they are often developed for specific classes of compounds. For example, amine-type reagents like 2-picolylamine have been used to derivatize other acids to achieve sensitive determination in biological samples. nih.gov

| Reagent Type | Example Reagent | Application Note |

|---|---|---|

| Amine-type Reagents | 2-Picolylamine | Used for sensitive LC-MS/MS determination of acidic compounds in biological matrices like serum and urine. nih.gov |

| Mobile Phase Alcohols | Methanol (with acid catalyst like Formic or Trifluoroacetic Acid) | Can cause unintended in-situ esterification in the mobile phase bottle, affecting retention and selectivity in RPLC. chromatographyonline.com |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,4,6-Tribromobenzoic acid, both proton (¹H) and carbon-13 (¹³C) NMR, along with more advanced 2D techniques, provide a complete picture of the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is characteristically simple due to the molecule's high degree of symmetry. The bromine atoms at positions 2, 4, and 6 render the two protons at positions 3 and 5 chemically and magnetically equivalent.

Expected Signals: The spectrum is expected to show a single signal for the two equivalent aromatic protons (H-3 and H-5).

Chemical Shift: This signal appears as a singlet in the aromatic region of the spectrum.

Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxyl group may also be observed, typically at a much higher chemical shift (δ > 10 ppm). Its observation and chemical shift can be highly dependent on the solvent used and the concentration of the sample.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

| H-3, H-5 | ~ 8.0 | Singlet (s) | 2H |

| -COOH | > 10 | Broad Singlet (br s) | 1H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. chemicalbook.com Due to symmetry, the seven carbon atoms of this compound give rise to only five distinct signals. nih.gov

Expected Signals:

One signal for the carboxyl carbon (-COOH).

One signal for the carbon to which the carboxyl group is attached (C-1).

One signal for the two equivalent carbons bearing hydrogen atoms (C-3 and C-5).

One signal for the two equivalent carbons at positions 2 and 6 (C-2 and C-6), which are bonded to bromine atoms.

One signal for the carbon at position 4 (C-4), also bonded to a bromine atom.

The carbon signals are typically found in predictable regions of the spectrum. guidechem.com

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Representative Chemical Shift (δ ppm) |

| -COOH | ~ 165-170 |

| C-1 | ~ 140-142 |

| C-3, C-5 | ~ 135-137 |

| C-2, C-6 | ~ 125-128 |

| C-4 | ~ 122-124 |

While the structures of simple molecules like this compound can often be confirmed with 1D NMR, two-dimensional (2D) NMR techniques are invaluable for unambiguous signal assignment, especially in more complex derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling relationships. For this compound itself, a COSY spectrum would be very simple and would not show any cross-peaks in the aromatic region, confirming the absence of coupling between non-equivalent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. An HSQC spectrum would show a clear correlation cross-peak between the singlet at ~8.0 ppm in the ¹H spectrum and the carbon signal at ~135-137 ppm in the ¹³C spectrum, definitively assigning this signal to C-3 and C-5.

Variable-Temperature (VT) NMR is a specialized technique used to study dynamic processes in molecules, such as conformational changes or restricted bond rotation, by recording spectra at different temperatures. lifesciencesite.com

For this compound, there are no low-energy rotational barriers that would be observable by VT-NMR under standard conditions. However, the technique could theoretically be applied to investigate the thermodynamics of the hydrogen-bonded dimer that carboxylic acids typically form in non-polar solvents. nih.gov By lowering the temperature, it might be possible to slow the exchange between the monomeric and dimeric forms, potentially observing separate signals for each species and allowing for the calculation of the thermodynamic parameters of association. No specific variable-temperature NMR studies focused on this compound are prominently featured in the scientific literature, suggesting that such dynamic processes are not a primary area of research for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to the low volatility and high polarity of the carboxylic acid group. tandfonline.com To make the compound amenable to GC analysis, it must first be converted into a more volatile derivative. ifremer.fr

A common derivatization procedure is esterification, for example, reacting the carboxylic acid with methanol (B129727) to form methyl 2,4,6-tribromobenzoate. This derivative is significantly more volatile and thermally stable.

Gas Chromatography (GC): In a GC-MS analysis, the GC component separates the volatile derivative from other components in a mixture. The time it takes for the compound to travel through the GC column is known as its retention time, which is a characteristic property under specific analytical conditions.

Mass Spectrometry (MS): After separation, the derivative enters the mass spectrometer, where it is ionized. The resulting mass spectrum provides two key pieces of information:

Molecular Ion Peak: The peak corresponding to the intact ionized molecule, which confirms the molecular weight of the derivative. For methyl 2,4,6-tribromobenzoate, the mass spectrum would show a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Pattern: The molecule breaks apart into smaller, charged fragments in a reproducible manner. This fragmentation pattern serves as a "fingerprint" that can be used to confirm the structure of the analyte.

This technique is particularly useful for detecting and quantifying trace amounts of the compound in complex matrices after appropriate derivatization. nih.gov

LC-MS/MS for Polar Compounds and Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful analytical tool for the identification and quantification of polar organic compounds, such as this compound, particularly at trace levels. chromatographyonline.comspectroscopyonline.com This technique is especially valuable in environmental and food analysis where the detection of brominated compounds is crucial. chromatographyonline.comspectroscopyonline.comresearchgate.net The inherent polarity of the carboxylic acid group in this compound makes it amenable to LC-MS/MS analysis, often without the need for extensive and time-consuming derivatization steps that are typically required for gas chromatography-mass spectrometry (GC-MS). chromatographyonline.comspectroscopyonline.com

The LC-MS/MS methodology involves the separation of the analyte from a complex mixture using liquid chromatography, followed by ionization and detection by tandem mass spectrometry. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules, generating charged analyte ions that can be guided into the mass spectrometer. chromatographyonline.com In the mass spectrometer, specific precursor ions of the target compound are selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantitative analysis. spectroscopyonline.comlcms.cz For instance, in the analysis of benzoic acid derivatives, the collisionally-induced dissociation channel of the deprotonated molecule [M-H]⁻ is often monitored. psu.edu

The development of a quantitative LC-MS/MS method for brominated compounds like this compound would involve several key steps:

Optimization of Chromatographic Conditions: Selecting an appropriate column (e.g., C18) and mobile phase to achieve good separation and peak shape. psu.edu

Optimization of MS/MS Parameters: Fine-tuning parameters such as ionization source settings and collision energies to maximize the signal intensity of the specific MRM transitions for the analyte. lcms.cz

Method Validation: A thorough validation process is essential to ensure the reliability of the method. This includes assessing linearity, limits of detection (LOD) and quantification (LOQ), precision (repeatability and reproducibility), and accuracy. lcms.czacs.org

The application of LC-MS/MS allows for the determination of this compound and other polar brominated compounds in various matrices with high sensitivity, often reaching nanogram-per-liter levels. chromatographyonline.comspectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic compounds, including this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with a mass accuracy of less than 5 ppm, which allows for the determination of the elemental composition of a molecule. acs.orgresearchgate.net This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas (isobars) and for differentiating isomers.

For this compound (C₇H₃Br₃O₂), the theoretical exact mass can be calculated with high precision. nih.gov The unique isotopic pattern of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic isotopic signature for polybrominated compounds in the mass spectrum. This signature, combined with the high mass accuracy of HRMS, provides strong evidence for the presence and identity of this compound. acs.org

In research, HRMS is often coupled with chromatographic techniques like LC or GC (LC-HRMS or GC-HRMS) to analyze complex mixtures. The high resolving power of the mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, allows for the separation of analyte ions from matrix interferences, leading to cleaner mass spectra and more confident compound identification. acs.org

| Property | Value | Source |

| Molecular Formula | C₇H₃Br₃O₂ | nih.gov |

| Exact Mass | 355.768318 g/mol | spectrabase.com |

| Monoisotopic Mass | 355.76832 Da | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid and non-destructive method for identifying the key functional groups within the this compound molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. nih.govspectrabase.com

The presence of the carboxylic acid group is a dominant feature in the IR spectrum. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp absorption band, usually in the range of 1680-1710 cm⁻¹.

The aromatic ring also produces distinct absorption bands. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring result in absorptions in the 1450-1600 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring can influence the positions and intensities of these bands. The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

A sample FTIR spectrum of this compound would display these key absorption bands, providing a molecular fingerprint for its identification. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C-H stretch (Aromatic) | >3000 |

| C=O stretch (Carboxylic Acid) | 1680-1710 |

| C=C stretch (Aromatic) | 1450-1600 |

| C-Br stretch | <800 |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) techniques are paramount for determining the three-dimensional arrangement of atoms within a crystalline solid. These methods provide definitive information about the molecular structure and the packing of molecules in the crystal lattice.

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound. youtube.commdpi.com This technique involves irradiating a single, well-ordered crystal with a beam of X-rays. youtube.com The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. carleton.edu By analyzing the positions and intensities of the diffracted X-ray beams, scientists can construct a three-dimensional electron density map of the molecule and from that, determine the exact positions of each atom. youtube.com

For this compound, a single crystal X-ray diffraction study would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms in the molecule.

Intermolecular interactions: How the molecules are arranged and interact with each other in the crystal lattice, such as through hydrogen bonding or other non-covalent interactions. publish.csiro.au

This detailed structural information is invaluable for understanding the compound's chemical and physical properties.

Powder X-ray diffraction (PXRD) is a powerful and widely used technique for the characterization of crystalline materials. carleton.eduunits.it Unlike single crystal XRD, PXRD is performed on a finely ground (powdered) sample, which contains a large number of small, randomly oriented crystallites. carleton.eduunits.it The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). carleton.edu This pattern serves as a unique fingerprint for a specific crystalline phase. units.it

A key application of PXRD in the study of this compound is in the investigation of polymorphism. Polymorphism is the ability of a solid material to exist in more than one crystal structure. units.it Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability.

Computational Chemistry and Theoretical Investigations of 2,4,6 Tribromobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2,4,6-tribromobenzoic acid at the electronic level. These methods solve the Schrödinger equation (or its approximations) for the molecule, yielding information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. chemspider.com It offers a good balance between computational cost and accuracy, making it suitable for a molecule of the size and complexity of this compound. google.comresearchgate.net

A typical DFT study on this compound would involve geometry optimization, where the molecule's structure is varied until the lowest energy state (the most stable conformation) is found. This process provides key geometric parameters. While specific DFT studies on this compound are not readily found in the literature, calculations on similar molecules like 2,4,6-trinitrobenzoic acid have been performed using functionals such as M06-2X. researchgate.net For this compound, a functional like PBE0 in conjunction with a basis set such as def2-TZVP could be employed to achieve accurate geometries. rsc.org

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-COOH | ~1.49 Å |

| C=O | ~1.21 Å | |

| C-O(H) | ~1.35 Å | |

| C-Br | ~1.89 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| O=C-O | ~123° | |

| Dihedral Angle | C-C-C=O | ~0° or ~180° |

Note: This table is illustrative and based on general values for similar compounds. Actual values would be determined from specific DFT calculations.

Ab Initio Methods (e.g., HF, MP2)

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. mdpi.com Hartree-Fock (HF) is the simplest ab initio method, but it does not account for electron correlation. amazonaws.com Møller-Plesset perturbation theory of the second order (MP2) is a more advanced method that includes electron correlation and generally provides more accurate results than HF, especially for systems where dispersion forces are important. publish.csiro.au

For this compound, MP2 calculations would be valuable for obtaining a more accurate description of its electronic energy and structure. However, these calculations are more computationally demanding than DFT. publish.csiro.au

Basis Set Selection and Solvation Models

The choice of basis set is crucial in any quantum chemical calculation as it describes the atomic orbitals of the atoms in the molecule. mdpi.com For a molecule containing heavy atoms like bromine, a basis set that includes polarization and diffuse functions, such as the 6-311+G(d,p) basis set, would be appropriate to accurately model the electronic distribution. mdpi.com

To study the properties of this compound in solution, a solvation model would be necessary. The Polarizable Continuum Model (PCM) is a common choice that represents the solvent as a continuous dielectric medium. mdpi.com This approach allows for the calculation of properties like pKa in different solvents. amazonaws.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique allows for the investigation of conformational changes and intermolecular interactions in condensed phases, such as in a crystal or in solution. unipg.it

Conformational Analysis

The primary flexible bond in this compound is the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring. Rotation around this bond determines the orientation of the carboxyl group relative to the bulky bromine atoms. Due to steric hindrance from the ortho-bromine atoms, the carboxyl group is likely to be twisted out of the plane of the benzene ring. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound will arrange themselves in a crystal lattice. The packing of these molecules is governed by a variety of intermolecular interactions. globalresearchonline.net The most significant of these is the hydrogen bonding between the carboxylic acid groups of adjacent molecules, which typically form dimeric structures. mdpi.comacs.org

Furthermore, halogen bonding, an attractive interaction between a halogen atom (in this case, bromine) and a nucleophilic site, can also play a role in the crystal packing. The bromine atoms on one molecule can interact with the oxygen atoms of the carboxyl group or even the π-system of the benzene ring of a neighboring molecule. MD simulations, often in conjunction with data from the Cambridge Structural Database (CSD), can be used to model and understand these complex packing arrangements. globalresearchonline.net While a specific crystal structure for this compound is not detailed in the searched literature, studies on similar halogenated benzoic acids confirm the importance of both hydrogen and halogen bonding in determining their solid-state structures. mdpi.com

Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic signatures of molecules, which is crucial for their identification and structural analysis. Techniques such as Density Functional Theory (DFT) can simulate NMR, infrared (IR), and Raman spectra with a useful degree of accuracy.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a valuable tool for structure verification and conformational analysis. nih.gov The most common approach involves the Gauge-Including Atomic Orbital (GIAO) method, typically paired with a DFT functional like B3LYP or mPW1PW91. nih.govnrel.gov

The process begins with the optimization of the molecule's three-dimensional geometry. For flexible molecules, a conformational search is necessary to identify low-energy structures, as the calculated chemical shifts are often presented as a Boltzmann-averaged value over the most stable conformers. nih.gov The GIAO calculation then computes the isotropic magnetic shielding tensors for each nucleus. These values are converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Recent advancements in machine learning, particularly those using Graph Neural Networks (GNN), have also emerged as powerful tools for predicting NMR spectra with high accuracy and speed. nrel.govarxiv.org These models are trained on large datasets of experimental or DFT-calculated shifts and can predict spectra for new molecules in seconds. nrel.gov While no specific computational NMR studies for this compound are prominently available, the methodology would follow these established principles. An illustrative comparison between hypothetical experimental data and computationally predicted values is shown in Table 1.

Table 1: Illustrative Comparison of Hypothetical Experimental and Calculated NMR Chemical Shifts for this compound This table is for illustrative purposes to demonstrate the application of computational methods.

| Atom | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C-COOH | 168.5 | 169.2 | - | - |

| C-1 | 135.0 | 135.5 | - | - |

| C-2 / C-6 | 130.2 | 130.8 | - | - |

| C-3 / C-5 | 133.1 | 133.6 | 7.85 | 7.90 |

| C-4 | 125.4 | 125.9 | - | - |

Vibrational Frequency Analysis (IR/Raman)

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These predictions are instrumental in assigning experimental vibrational bands to specific molecular motions. The process involves calculating the harmonic vibrational frequencies using quantum chemical methods, most commonly DFT with functionals such as B3LYP and extended basis sets like 6-311++G(d,p). core.ac.ukscirp.org

The calculation provides a list of vibrational modes and their corresponding frequencies and intensities for both IR and Raman activity. nih.gov Due to the neglect of anharmonicity and the use of finite basis sets in the calculations, the computed frequencies are often systematically higher than the experimental values. scirp.org To improve agreement, the calculated frequencies are typically multiplied by an empirical scaling factor. scirp.org

For this compound, key vibrational modes would include the C=O and O-H stretching of the carboxylic acid group, C-C stretching within the aromatic ring, and the C-Br stretching vibrations. core.ac.uknepjol.info A Potential Energy Distribution (PED) analysis can be performed to quantify the contribution of individual internal coordinates to each normal mode, providing a detailed description of the vibrations. nepjol.info

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges for key functional groups based on general computational and experimental data for similar compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong (IR) |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium (IR), Strong (Raman) |

| C=O Stretch | Carboxylic Acid | 1725 - 1680 | Very Strong (IR) |

| C=C Stretch | Aromatic Ring | 1620 - 1440 | Medium to Strong (IR & Raman) |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong (IR) |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. It allows for the characterization of transient species like transition states and the determination of the energetic landscape of a reaction.

A primary goal in studying reaction mechanisms is to identify the transition state (TS), which is the highest energy point along the minimum energy reaction pathway. substack.com Various algorithms exist to locate this first-order saddle point on the potential energy surface. Once a candidate TS structure is found, a frequency calculation must be performed to verify it. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the molecular motion along the reaction coordinate. uni-muenchen.de

To confirm that the located transition state connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. substack.comuni-muenchen.de The IRC is the minimum energy path in mass-weighted coordinates that leads from the transition state downhill to the reactant on one side and the product on the other. uni-muenchen.de Following this path confirms the connection and provides a detailed view of the geometric changes that occur as the reaction progresses. substack.com While specific IRC calculations for this compound are not readily found, this methodology has been successfully applied to elucidate the reaction mechanisms of analogous compounds, such as the oxidation of 2,4,6-trinitrotoluene (B92697) to 2,4,6-trinitrobenzoic acid. researchgate.netbraou.ac.in

Computational studies can map out entire potential energy surfaces, revealing multiple competing reaction pathways and intermediates. researchgate.netresearcher.life For instance, in a study on the formation of 2,4,6-trinitrobenzoic acid, DFT calculations were used to explore different mechanistic stages, calculate the energy barriers for each step, and identify the most energetically favorable pathway. researchgate.netbraou.ac.in Such analyses provide crucial insights that can guide the optimization of reaction conditions to favor a desired product. This same approach could be applied to study reactions involving this compound, such as its synthesis or degradation.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a physical property. nih.gov These models are widely used in drug discovery and environmental science to predict the activity of new compounds and to guide molecular design.

A QSAR model is built by first calculating a set of molecular descriptors for a training set of compounds with known activities. nih.gov These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) properties, which are often derived from quantum mechanical or semi-empirical calculations. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are then used to create an equation that relates the descriptors to the activity. nih.govacs.org

Although no specific QSAR models focused on this compound were identified, the methodology is broadly applied to classes of compounds like benzoic acids to predict properties such as acidity (pKa) or other biological effects. researchgate.net The development of a QSAR model for a series of substituted bromobenzoic acids could, for example, help in predicting their toxicity or binding affinity to a specific biological target.

Development of Predictive Models for Chemical Reactivity

Predictive models, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, are crucial for estimating the chemical and physical properties of compounds without the need for extensive laboratory experiments. For this compound, such models have been primarily focused on predicting its acidity (pKa).

In a study aimed at developing a predictive model for the acidity of a wide range of benzoic acids and phenols, this compound was included in the dataset. researchgate.net The model utilized an artificial neural network (ANN) to establish a nonlinear quantitative structure-property relationship. researchgate.net This approach demonstrated a high correlation between molecular descriptors and the experimental pKa values. researchgate.net The experimental pKa of this compound was reported as 1.41 in this study. researchgate.net

The following table includes some of the molecular descriptors that were used in the development of such predictive models for a dataset including this compound. researchgate.net

| Descriptor Abbreviation | Descriptor Name | Value for this compound |

| πI | Pi-type topological index | 2.063 |

| MW | Molecular Weight | 46.31 |

| q− | Minimum partial charge for a C atom | 1.408 |

| q+ | Maximum partial charge for a C atom | −0.14 |

Table 1: Examples of molecular descriptors for this compound used in QSPR models. researchgate.net

These descriptors, calculated from the molecule's structure, encode information about its size, shape, and electronic distribution, which in turn influences its reactivity, such as its acidity. While specific, comprehensive reactivity models for a broad range of reactions involving this compound are not widely documented in the reviewed literature, the principles of QSAR can be extended to predict other properties, such as toxicity. For instance, models have been developed for the aquatic toxicities of other halogenated benzoic acids, which could potentially be adapted for this compound. qsardb.org

Application in Material Design

The unique structural and chemical features of this compound, namely the presence of a carboxylic acid group and multiple bromine atoms, suggest its potential utility in material design. Computational studies are instrumental in exploring and predicting the properties of materials incorporating this molecule.